![molecular formula C8H16ClNO B13571689 {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Aminobicyclo[320]heptan-6-yl}methanolhydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic compound featuring a bicyclo[320]heptane core structure with an amino group and a hydroxymethyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through intramolecular cyclization reactions.
Introduction of functional groups: The amino and hydroxymethyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is usually produced in a powdered form and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include derivatives with different functional groups, such as carboxylic acids, aldehydes, primary amines, and substituted bicyclic compounds .
Applications De Recherche Scientifique
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: This compound has a similar bicyclic core but with different functional groups.
6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol: This compound is closely related, with an amino group and a hydroxyl group attached to the bicyclic core.
Uniqueness
The uniqueness of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
(6-amino-6-bicyclo[3.2.0]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(5-10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H |
Clé InChI |
DJZATDYKINZEHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C2C1)(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


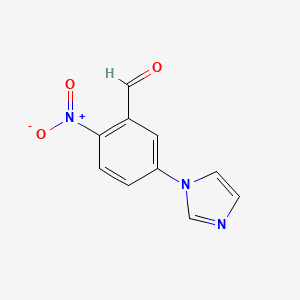
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
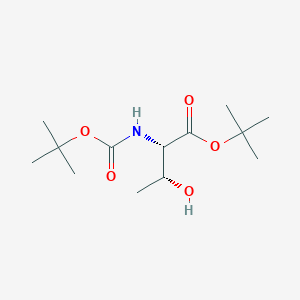
![1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B13571628.png)
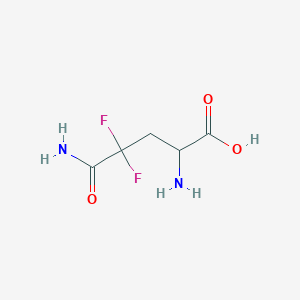
![Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)
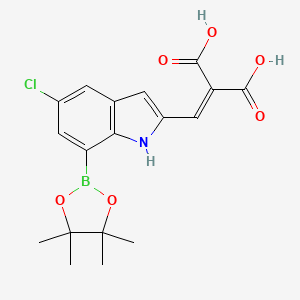
![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)
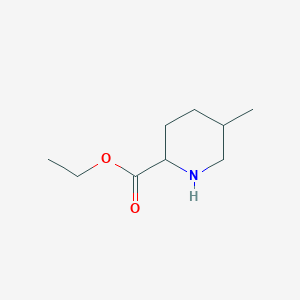
![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
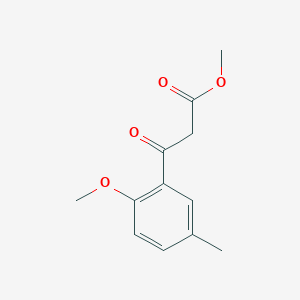
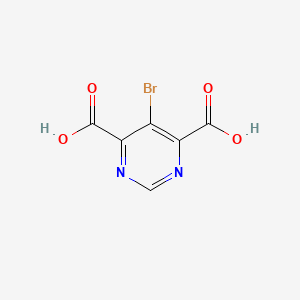
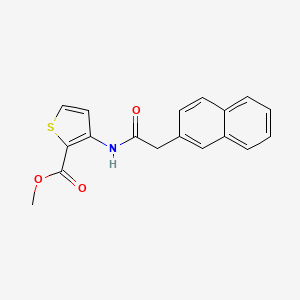
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)
